molecular formula C9H12N6OS B6533553 N-ethyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 1060203-22-6

N-ethyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Cat. No.: B6533553
CAS No.: 1060203-22-6
M. Wt: 252.30 g/mol
InChI Key: OJQNFWRNOPTIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a triazolopyrimidine derivative characterized by a 3-methyl-substituted triazolo[4,5-d]pyrimidine core linked to an ethyl acetamide group via a sulfanyl bridge. This scaffold is notable for its structural versatility, enabling interactions with diverse biological targets. The compound’s synthesis likely follows methods analogous to those described for related triazolopyrimidines, such as nucleophilic substitution or coupling reactions involving thiol intermediates .

Properties

IUPAC Name

N-ethyl-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6OS/c1-3-10-6(16)4-17-9-7-8(11-5-12-9)15(2)14-13-7/h5H,3-4H2,1-2H3,(H,10,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQNFWRNOPTIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CSC1=NC=NC2=C1N=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-ethyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound notable for its unique structure, which includes a triazole ring fused to a pyrimidine moiety. This compound has garnered interest in various fields due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Formula : C₉H₁₂N₆OS
  • Molecular Weight : 252.30 g/mol
  • CAS Number : 1060203-22-6
PropertyValue
Molecular FormulaC₉H₁₂N₆OS
Molecular Weight252.30 g/mol
CAS Number1060203-22-6

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : By binding to the active sites or allosteric sites of target enzymes, the compound can inhibit their catalytic functions.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, thereby influencing cellular signaling pathways.

Anticancer Activity

Research has demonstrated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

  • Cytotoxicity : In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines.
    CompoundCell LineIC50 (µM)
    N-Ethyl CompoundA431 (epidermoid carcinoma)<10
    Reference DrugDoxorubicin0.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown that:

  • Inhibition of Bacterial Growth : It exhibits activity against Gram-positive and Gram-negative bacteria.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus<50 µg/mL
    Escherichia coli<100 µg/mL

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several triazolopyrimidine derivatives and evaluated their anticancer activity through cell viability assays. The results indicated that modifications at the triazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
  • Molecular Docking Studies : Computational studies have suggested that the compound binds favorably to target proteins involved in cancer progression, indicating a potential mechanism for its anticancer effects .
  • Comparative Analysis : A comparative analysis of various derivatives showed that the presence of specific functional groups (such as the sulfanyl group in this compound) enhances both enzyme inhibition and receptor modulation capabilities .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the triazolo-pyrimidine moiety exhibit significant anticancer properties. N-ethyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives of this compound effectively induced apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death .

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Its sulfanyl group enhances its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death. In vitro studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of this compound have highlighted its ability to protect neuronal cells from oxidative stress-induced damage. This effect is attributed to the compound's antioxidant activity, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Drug Development

The compound serves as a lead structure for developing new pharmaceuticals targeting various diseases. Its unique chemical properties allow for modifications that can enhance efficacy and reduce side effects. Ongoing research aims to optimize its pharmacokinetic profiles to improve bioavailability and therapeutic index in clinical settings .

Pesticidal Activity

There is growing interest in the use of this compound as a potential pesticide. Preliminary studies indicate that it possesses insecticidal properties against common agricultural pests. The compound's mechanism involves disrupting the nervous system of insects, leading to paralysis and death .

Fungicidal Properties

In addition to its insecticidal capabilities, this compound has also demonstrated fungicidal activity against various plant pathogens. Its application in crop protection could provide an effective means to enhance agricultural productivity while minimizing chemical residues in food products .

Comparison with Similar Compounds

Anti-Thrombotic Agents

Ticagrelor (BRILINTA®)

  • Structure : Contains a cyclopentyltriazolopyrimidine core with a propylthio group and a hydroxyl-substituted cyclopentane.
  • Mechanism : P2Y12 ADP-receptor antagonist, preventing platelet activation .
  • Key Differences : Unlike the target compound, ticagrelor’s bulky cyclopentyl and propylthio groups enhance its pharmacokinetic profile, enabling oral bioavailability and prolonged action. The ethyl acetamide group in the target compound may confer distinct solubility or metabolic stability properties.

Triazolo[4,5-d]pyrimidine Derivatives as Antithrombotics

  • Example : Derivatives patented for antithrombotic activity (EP0998258) feature varied substituents, such as piperidine or benzyl groups, at the 7-position .

Cannabinoid Receptor Ligands

Type-2 Cannabinoid Receptor (CB2) Derivatives

  • Example : Patent EP16175924 describes triazolo[4,5-d]pyrimidines with substituents like tert-butyl or tetrazolylmethyl groups, optimized for CB2 affinity .
  • Comparison : The target compound’s 3-methyl and sulfanyl-acetamide groups may reduce CB2 selectivity compared to these derivatives, which prioritize lipophilic substituents for receptor binding.

Vicasinabinum (Proposed INN)

  • Structure : Features a tert-butyl group and a tetrazolylmethyl substituent on the triazolopyrimidine core .
  • Key Difference : Vicasinabinum’s larger substituents likely enhance metabolic stability, whereas the target compound’s smaller ethyl acetamide group may favor different pharmacokinetic pathways.

Reactive Oxygen Species (ROS) Inhibitors

VAS2870

  • Structure : 1,3-Benzoxazol-2-yl-3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl sulfide .
  • Mechanism : Inhibits NADPH oxidase, reducing ROS production in leukocytes.

Acetamide and Sulfanyl Derivatives

N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)acetamide

  • Structure : Lacks the sulfanyl bridge and ethyl group present in the target compound .
  • Comparison : The absence of the sulfanyl linker may limit its ability to act as a prodrug or participate in disulfide bonding, reducing bioavailability.

N-(4-((3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)phenyl)acrylamide (7d)

  • Structure : Includes a benzyl group and acrylamide substituent .
  • Key Difference: The acrylamide group in 7d enables covalent binding to targets, whereas the ethyl acetamide in the target compound likely engages in non-covalent interactions.

Amine Derivatives

3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

  • Structure : Features an amine group at the 7-position instead of the sulfanyl-acetamide chain .
  • Comparison : The amine group facilitates hydrogen bonding with biological targets, whereas the acetamide group in the target compound may enhance solubility or reduce basicity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target/Application Molecular Weight Evidence Source
N-ethyl-2-({3-methyl-3H-triazolo[...]acetamide Triazolo[4,5-d]pyrimidine 3-methyl, sulfanyl-acetamide Not specified (potential ROS/CB2) ~310 (estimated)
Ticagrelor Cyclopentyltriazolopyrimidine Propylthio, hydroxyl-cyclopentane P2Y12 ADP-receptor (antiplatelet) 522.57
VAS2870 Triazolo[4,5-d]pyrimidine Benzoxazol-2-yl, benzyl NADPH oxidase (ROS inhibition) ~450 (estimated)
Vicasinabinum Triazolo[4,5-d]pyrimidine tert-butyl, tetrazolylmethyl Type-2 cannabinoid receptor 532.62
3-methyl-3H-triazolo[...]-7-amine Triazolo[4,5-d]pyrimidine 3-methyl, amine Not specified 201.70

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.